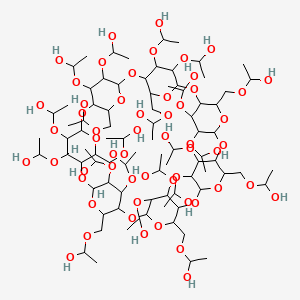

Hydroxyethyl-|A-cyclodextrin

Description

Overview of Cyclodextrin (B1172386) Structural Architecture and Derivatives

Cyclodextrins (CDs) are a family of cyclic oligosaccharides that result from the enzymatic degradation of starch. mdpi.comresearchgate.net They are composed of α-(1→4) linked D-glucopyranose units, forming a truncated cone or doughnut-shaped structure. tandfonline.comacs.orgmdpi.com The most common naturally occurring cyclodextrins are α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, which consist of six, seven, and eight glucose units, respectively. nih.govwikipedia.org

This unique structure features a hydrophilic outer surface and a hydrophobic inner cavity. longdom.orgmdpi.com This duality allows cyclodextrins to encapsulate a wide variety of guest molecules, particularly those that are hydrophobic, forming inclusion complexes. longdom.orgtandfonline.com The formation of these host-guest complexes does not involve the breaking or making of covalent bonds. tandfonline.com

To enhance their properties and expand their applications, native cyclodextrins can be chemically modified. acs.org These modifications typically involve the substitution of the hydroxyl groups, leading to a wide array of cyclodextrin derivatives with altered solubility, stability, and complexation abilities. acs.orgmdpi.com Common derivatives include methylated, hydroxypropylated, and sulfobutylated cyclodextrins. researchgate.netmdpi.com

| Native Cyclodextrin | Number of Glucose Units | Cavity Diameter (Å) | Aqueous Solubility at 25°C ( g/100 mL) |

| α-Cyclodextrin | 6 | 4.7 - 5.3 | 14.5 |

| β-Cyclodextrin | 7 | 6.0 - 6.5 | 1.85 |

| γ-Cyclodextrin | 8 | 7.5 - 8.3 | 23.2 |

This table presents the basic properties of the three most common native cyclodextrins. mdpi.com

Rationale for Hydroxyethyl (B10761427) Derivatization of β-Cyclodextrins

β-cyclodextrin is frequently chosen for derivatization due to its suitable cavity size for a wide range of guest molecules and its availability. mdpi.comatamanchemicals.com However, its relatively low aqueous solubility can be a limiting factor in some applications. mdpi.combeilstein-journals.org

The hydroxyethylation of β-cyclodextrin to form Hydroxyethyl-β-cyclodextrin (HE-β-CD) addresses this limitation. The introduction of hydroxyethyl groups onto the cyclodextrin structure significantly increases its water solubility. nih.gov This enhanced solubility is a primary reason for its development and use in various scientific and industrial fields. Furthermore, this modification can also increase the size of the cyclodextrin cavity, potentially improving its ability to form complexes with certain guest molecules. researchgate.net Studies have also indicated that HE-β-CD exhibits lower hemolytic activity compared to both β-cyclodextrin and another common derivative, hydroxypropyl-β-cyclodextrin.

Historical Context of Hydroxyethyl-β-cyclodextrin Research Trajectories

The history of cyclodextrin research can be broadly divided into three periods: discovery (1891-1930s), development (1930s-1970s), and industrial application (1970s onwards). researchgate.net The initial discovery of "cellulosine" by A. Villiers in 1891, later identified as cyclodextrins by F. Schardinger, laid the groundwork for over a century of research. mdpi.comwikipedia.org The elucidation of their cyclic structure in the mid-20th century was a pivotal moment, leading to a deeper understanding of their complexation capabilities. nih.gov

The development of cyclodextrin derivatives, including Hydroxyethyl-β-cyclodextrin, gained momentum as researchers sought to overcome the limitations of the native forms, particularly the low water solubility of β-cyclodextrin. Early work focused on synthesizing and characterizing these new derivatives. For instance, research in the late 1980s demonstrated the effectiveness of partially substituted hydroxyethyl-β-cyclodextrin as a chiral mobile phase additive in thin-layer chromatography for separating enantiomers and diastereomers. nih.gov This highlighted its potential in analytical chemistry. Subsequent research has expanded into a multitude of fields, driven by the advantageous properties conferred by the hydroxyethyl groups.

Current Paradigms in Hydroxyethyl-β-cyclodextrin Scholarly Investigations

Contemporary research on Hydroxyethyl-β-cyclodextrin is multifaceted, exploring its application in diverse and advanced areas. A significant focus remains on its use in pharmaceutical formulations to enhance the solubility and stability of poorly water-soluble drugs. biosynth.comcymitquimica.com For example, it has been investigated for its ability to form inclusion complexes with drugs like indomethacin (B1671933) and luteolin. nih.govnih.gov

Beyond traditional drug delivery, HE-β-CD is being explored in the development of sophisticated drug delivery systems. This includes its incorporation into hydrogels for applications like medicated soft contact lenses, where it can modulate drug loading and release properties. nih.govnih.gov In a study, poly(hydroxyethyl methacrylate) hydrogels containing HE-β-CD were shown to sustain the delivery of drugs for several days. nih.gov

Properties

Molecular Formula |

C84H154O56 |

|---|---|

Molecular Weight |

2060.1 g/mol |

IUPAC Name |

1-[[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecakis(1-hydroxyethoxy)-10,15,20,25,30,35-hexakis(1-hydroxyethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]ethanol |

InChI |

InChI=1S/C84H154O56/c1-29(85)106-22-50-57-64(113-36(8)92)71(120-43(15)99)78(127-50)135-58-51(23-107-30(2)86)129-80(73(122-45(17)101)65(58)114-37(9)93)137-60-53(25-109-32(4)88)131-82(75(124-47(19)103)67(60)116-39(11)95)139-62-55(27-111-34(6)90)133-84(77(126-49(21)105)69(62)118-41(13)97)140-63-56(28-112-35(7)91)132-83(76(125-48(20)104)70(63)119-42(14)98)138-61-54(26-110-33(5)89)130-81(74(123-46(18)102)68(61)117-40(12)96)136-59-52(24-108-31(3)87)128-79(134-57)72(121-44(16)100)66(59)115-38(10)94/h29-105H,22-28H2,1-21H3 |

InChI Key |

TUOVZYHNLDIIMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(O)OCC1C2C(C(C(O1)OC3C(OC(C(C3OC(C)O)OC(C)O)OC4C(OC(C(C4OC(C)O)OC(C)O)OC5C(OC(C(C5OC(C)O)OC(C)O)OC6C(OC(C(C6OC(C)O)OC(C)O)OC7C(OC(C(C7OC(C)O)OC(C)O)OC8C(OC(O2)C(C8OC(C)O)OC(C)O)COC(C)O)COC(C)O)COC(C)O)COC(C)O)COC(C)O)COC(C)O)OC(C)O)OC(C)O |

Synonyms |

2-hydroxyethyl-beta-cyclodextrin HEBCD |

Origin of Product |

United States |

Synthesis and Functionalization Strategies of Hydroxyethyl |a| Cyclodextrin

Methodologies for Hydroxyethyl (B10761427) Group Introduction

The introduction of hydroxyethyl groups onto the β-cyclodextrin molecule can be achieved through several synthetic routes, which can be broadly categorized into regioselective and non-regioselective methods. The choice of method depends on the desired degree of substitution and the specific positions of the hydroxyethyl groups on the cyclodextrin (B1172386) scaffold.

Regioselective Synthesis Approaches for Hydroxyethyl-β-cyclodextrin

Regioselective synthesis aims to introduce functional groups at specific positions on the cyclodextrin molecule. For β-cyclodextrin, the primary hydroxyl groups at the C-6 position are more nucleophilic and sterically accessible than the secondary hydroxyl groups at the C-2 and C-3 positions, making them the primary targets for modification. encyclopedia.pubnih.gov

One common strategy for regioselective functionalization involves the use of protecting groups to block certain hydroxyl groups while leaving others available for reaction. For instance, selective tosylation of the primary hydroxyl groups is a key step in many regioselective syntheses. researchgate.nethereon.de The resulting tosylated β-cyclodextrin can then undergo nucleophilic substitution with a hydroxyethyl-containing nucleophile.

Another approach to achieve regioselectivity is through enzymatic synthesis. Enzymes, such as proteases, can catalyze the transesterification of β-cyclodextrin with a vinyl ester of a hydroxyethyl-containing molecule, leading to mono-substitution at the C-2 secondary hydroxyl group. nih.gov The use of different enzymes and reaction conditions can allow for the selective functionalization of other hydroxyl positions as well.

Researchers have also explored the use of metal ions to direct the regioselectivity of the reaction. For example, copper (II) ions can mediate the ditosylation of β-cyclodextrin, leading to the preferential formation of 6A,6C- and 6A,6D-ditosyl-β-CD isomers. beilstein-journals.org These intermediates can then be further reacted to introduce hydroxyethyl groups at these specific positions.

The selective allylation of hydroxyl groups at the 2 and 6 positions has also been demonstrated as a viable route. nih.gov The resulting per(2,6-di-O-allyl)-β-CD can then be subjected to further reactions, such as oxidative hydroboration, to yield the desired hydroxyethylated derivative. nih.gov

Table 1: Comparison of Regioselective Synthesis Methods

| Method | Reagents/Catalyst | Position of Hydroxyethylation | Key Features |

|---|---|---|---|

| Protecting Group Strategy | Tosyl chloride, protecting groups, hydroxyethyl nucleophile | Primarily C-6 | Allows for precise control over substitution pattern. researchgate.nethereon.de |

| Enzymatic Synthesis | Protease, vinyl ester of hydroxyethyl-containing molecule | C-2 | Offers high selectivity under mild conditions. nih.gov |

| Metal-Directed Synthesis | Copper (II) ions, tosyl chloride | 6A,6C and 6A,6D | Provides specific regioisomers of disubstituted products. beilstein-journals.org |

Non-Regioselective Hydroxyethylation Protocols

Non-regioselective methods result in a random distribution of hydroxyethyl groups on the β-cyclodextrin molecule. These methods are often simpler and more cost-effective than regioselective approaches and are suitable for applications where a precise substitution pattern is not critical.

A widely used non-regioselective method involves the reaction of β-cyclodextrin with ethylene (B1197577) oxide in an alkaline aqueous solution. The degree of substitution can be controlled by adjusting the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Another common reagent for non-regioselective hydroxyethylation is 2-chloroethanol (B45725) in the presence of a base.

The reaction of β-cyclodextrin with propylene (B89431) oxide, a similar epoxide, also leads to non-ionic derivatives, in this case, hydroxypropyl-β-cyclodextrin. google.com This highlights the general applicability of using epoxides for the non-regioselective alkylation of cyclodextrins.

Mechanochemical Synthesis Techniques for Hydroxyethyl-β-cyclodextrin

Mechanochemistry, which involves using mechanical force to induce chemical reactions, has emerged as a green and efficient alternative for the synthesis of cyclodextrin derivatives. nih.govcyclodextrinnews.com This solvent-free or low-solvent approach offers several advantages, including shorter reaction times and reduced environmental impact. nih.govrsc.org

Mechanochemical synthesis of hydroxyethyl-β-cyclodextrin can be performed by ball milling or twin-screw extrusion of a mixture of β-cyclodextrin and a hydroxyethylating agent. nih.govsibran.rusibran.ru The intense mechanical forces generated during milling or extrusion promote the reaction between the components at the molecular level. sibran.ru Studies have shown that mechanochemical methods can be used to prepare water-soluble intermolecular complexes of polysaccharides and β-cyclodextrin with agents like hydroxyethyl starch. sibran.rusibran.ru This technique has also been successfully applied to the synthesis of β-cyclodextrin polymers. nih.govcyclodextrinnews.com

Post-Synthetic Modification of Hydroxyethyl-β-cyclodextrin

Once hydroxyethyl-β-cyclodextrin has been synthesized, it can be further modified to introduce additional functionalities, leading to the development of multi-functional derivatives with tailored properties.

Further Functionalization of Residual Hydroxyl Groups

The residual hydroxyl groups on the hydroxyethyl-β-cyclodextrin molecule, including those on the newly introduced hydroxyethyl chains, can be further functionalized. These modifications can be used to attach a variety of chemical moieties, such as other alkyl groups, polymers, or targeting ligands.

For example, the remaining hydroxyl groups can be methylated or benzylated to create more lipophilic derivatives. researchgate.net This can alter the solubility and complexation properties of the cyclodextrin. Additionally, these hydroxyl groups can be converted to other functional groups, such as azides or alkynes, which can then be used in "click" chemistry reactions to attach other molecules. beilstein-journals.org

Copolymerization of a methacrylated derivative of β-cyclodextrin with hydroxyethyl methacrylate (B99206) (HEMA) has been explored to create hydrogels with tunable mechanical and drug-loading properties. nih.gov The residual hydroxyl groups on the hydroxyethyl-β-cyclodextrin can also be functionalized to create platforms for specific applications, such as the covalent functionalization of reduced graphene oxide (RGO) for sensor development. mdpi.com

Development of Multi-Functional Hydroxyethyl-β-cyclodextrin Derivatives

The ability to introduce multiple and different functional groups onto the hydroxyethyl-β-cyclodextrin scaffold opens up possibilities for creating multi-functional derivatives with enhanced capabilities. These derivatives can be designed to have specific properties for advanced applications.

For instance, by combining the solubilizing properties of the hydroxyethyl groups with the targeting ability of a specific ligand, a multi-functional derivative can be created for targeted drug delivery. The development of such systems often involves a multi-step synthetic approach, where different functional groups are sequentially introduced onto the cyclodextrin. nih.govnih.gov

The synthesis of conjugates of methylated cyclodextrin derivatives and hydroxyethyl starch (HES) demonstrates the creation of multi-functional polymers with interesting properties, such as lower critical solution temperatures. beilstein-journals.org Furthermore, the modification of hydroxyethyl-β-cyclodextrin can lead to materials with improved biological properties and reduced cytotoxicity compared to the parent β-cyclodextrin. beilstein-journals.org The versatility of cyclodextrin chemistry allows for the design of complex, multi-purpose systems for a wide range of applications. jchr.orgcyclodextrinnews.com

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Hydroxyethyl-β-cyclodextrin | HE-β-CD |

| β-cyclodextrin | β-CD |

| Tosyl chloride | TsCl |

| 6A,6C-ditosyl-β-CD | |

| 6A,6D-ditosyl-β-CD | |

| per(2,6-di-O-allyl)-β-CD | |

| Ethylene oxide | |

| 2-chloroethanol | |

| Propylene oxide | |

| Hydroxypropyl-β-cyclodextrin | HP-β-CD |

| Hydroxyethyl starch | HES |

| Reduced graphene oxide | RGO |

| Hydroxyethyl methacrylate | HEMA |

| Methylated β-cyclodextrin |

Polymerization of Hydroxyethyl-β-cyclodextrin and Its Derivatives

Polymerization of HE-β-CD can lead to the formation of both linear and cross-linked polymers, each with unique characteristics and applications. These polymeric structures can be further modified through grafting and co-polymerization techniques.

Linear polymers of β-cyclodextrin can be synthesized through methods like step-growth polyaddition or polycondensation of bis-functionalized β-CDs. nsf.gov One approach involves the condensation of a diamino acid derivative of β-cyclodextrin with difunctionalized polyethylene (B3416737) glycol (PEG) comonomers to produce high molecular weight linear polymers. nih.govillinois.edu These polymers exhibit high solubility in aqueous solutions. nih.govillinois.edu Another method for creating linear poly(β-CD) is through ring-opening metathesis polymerization (ROMP), which allows for the synthesis of polymers with controlled molecular weights and low dispersity. nsf.gov

Grafting β-cyclodextrin derivatives onto a polymer backbone is another strategy to create linear polymers. For instance, β-CD can be grafted onto poly[(methyl vinyl ether)-alt-(maleic anhydride)] via an esterification method, resulting in water-soluble polymers with varying amounts of β-CD. researchgate.net

Cross-linked HE-β-CD polymeric networks, often in the form of hydrogels, are synthesized through various polymerization techniques. A common method is free radical copolymerization. For example, β-cyclodextrin can be cross-linked with methacrylic acid using a crosslinking agent like ethylene glycol dimethacrylate (EGDMA) and an initiator such as benzoyl peroxide to form a three-dimensional network. cellulosechemtechnol.rocellulosechemtechnol.ro The resulting hydrogels exhibit porous structures and high thermal stability. cellulosechemtechnol.rocellulosechemtechnol.ro

Another approach involves the use of free radical polymerization to create hydrogel beads from β-cyclodextrin, carboxymethyl cellulose (B213188) (CMC), and acrylic acid (AA), with N,N'-methylenebis-acrylamide (MBA) as the cross-linker. nih.govplos.org These hydrogels demonstrate pH-responsive swelling and drug release properties. nih.govplos.org The crosslinking reaction between the polymer components and the monomer is confirmed by the appearance of new absorption bands in FTIR spectra. nih.govplos.org

The table below summarizes different cross-linking agents and the resulting polymer characteristics.

| Cross-linking Agent | Monomer/Polymer System | Resulting Polymer Characteristics |

| Ethylene glycol dimethacrylate (EGDMA) | β-cyclodextrin, Methacrylic acid | Porous network structure, high thermal stability. cellulosechemtechnol.rocellulosechemtechnol.ro |

| N,N'-methylenebis-acrylamide (MBA) | β-cyclodextrin, Carboxymethyl cellulose, Acrylic acid | Thermodynamically stable, porous structure, pH-responsive. nih.govplos.org |

| Pyromellitic dianhydride | Amino-β-cyclodextrin | Water-soluble, polyampholytic polymer. mdpi.com |

| Glutaraldehyde | (2-hydroxypropyl)-β-cyclodextrin, Polyvinyl alcohol | Immobilized ecological adsorbent. mdpi.com |

Graft polymerization is a versatile method to modify the properties of polymers by attaching side chains of a different chemical nature to the main polymer backbone. nih.gov This technique can enhance properties like solubility, morphology, and biocompatibility. nih.gov In the context of β-cyclodextrin, grafting can be achieved through "grafting-to," "grafting-from," and "grafting-through" approaches. nih.gov

One example is the grafting of monoallyl derivative of β-cyclodextrins to a poly(methylhydrosiloxane) (B7799882) polymer via hydrosilylation. researchgate.net This process can be limited by the steric hindrance of the bulky cyclodextrin molecule. researchgate.net Another method involves grafting β-cyclodextrin onto a copolymer of methyl vinyl ether and maleic anhydride. researchgate.net

Co-polymerization is another important technique. For instance, a pentablock copolymer can be synthesized by capping a triblock copolymer with poly(2-hydroxyethyl-methacrylate) (PHEMA) blocks via atom transfer radical polymerization (ATRP). nih.gov This allows for self-assembly with γ-cyclodextrins in aqueous solutions. nih.gov

The following table outlines various grafting and co-polymerization techniques for HE-β-CD.

| Technique | Polymer System | Key Features |

| Hydrosilylation | Monoallyl β-cyclodextrin and poly(methylhydrosiloxane) | Steric hindrance can limit grafting rate. researchgate.net |

| Esterification | β-cyclodextrin and poly[(methyl vinyl ether)-alt-(maleic anhydride)] | Produces water-soluble grafted polymers. researchgate.net |

| Atom Transfer Radical Polymerization (ATRP) | PPO-b-PEO-b-PPO and PHEMA | Forms a pentablock copolymer that self-assembles with γ-CD. nih.gov |

| Free Radical Graft Copolymerization | β-cyclodextrin and Methacrylic acid | Creates a cross-linked hydrogel structure. cellulosechemtechnol.rocellulosechemtechnol.ro |

Supramolecular polymers are formed through non-covalent interactions, such as host-guest complexation. researchgate.net The ability of cyclodextrins to form inclusion complexes with hydrophobic guest molecules is a key driving force for the assembly of these polymers. beilstein-journals.org

A common example involves the interaction between β-cyclodextrin and adamantyl (Ad) groups. nsf.gov Linear polymers with Ad groups at both ends can be cross-linked by poly(β-CD) through the formation of β-CD/Ad inclusion complexes, leading to the creation of supramolecular polymer networks (SPNs). nsf.gov These networks can form elastomeric materials upon removal of the solvent. nsf.gov

Supramolecular polymer brushes can also be synthesized via surface-initiated atom transfer radical polymerization (ATRP) from adamantane-functionalized initiators that are non-covalently bound to β-cyclodextrin-modified substrates. nih.gov The stability of these brushes is influenced by the strength of the host-guest interactions. nih.gov

Grafting and Co-polymerization Techniques

Green Chemistry Approaches in Hydroxyethyl-β-cyclodextrin Synthesis

Green chemistry principles are increasingly being applied to the synthesis and modification of cyclodextrins to create more environmentally friendly processes. researchgate.net A significant focus is on reducing or eliminating the use of hazardous organic solvents. researchgate.netnih.gov

Mechanochemistry, which involves reactions in the solid state induced by grinding or milling, has emerged as a promising solvent-free method for preparing cyclodextrin derivatives. mdpi.comnih.gov This technique can be highly efficient and can lead to the formation of products that are difficult to obtain through solution-based methods. nih.gov For example, anhydrous cyclodextrin can be reacted with carbonyl diimidazole in a ball mill to produce a polymer. mdpi.com

The use of water as a solvent is another key aspect of green synthesis. nih.gov β-cyclodextrin itself can act as a supramolecular catalyst in aqueous media for various organic reactions, promoting eco-friendly synthesis. nih.goveurjchem.com For instance, the synthesis of pyrrolidinone derivatives can be achieved using β-cyclodextrin as a catalyst in a water-ethanol mixture at room temperature. nih.gov

The table below highlights some green chemistry approaches in the context of cyclodextrin chemistry.

| Green Chemistry Approach | Description | Example |

| Mechanochemistry (Grinding) | Solvent-free reaction in the solid state. mdpi.comnih.gov | Reaction of anhydrous cyclodextrin and carbonyl diimidazole in a ball mill. mdpi.com |

| Aqueous Synthesis | Using water as a green solvent. nih.gov | β-cyclodextrin catalyzed synthesis of pyrrolidinone derivatives in a water-ethanol medium. nih.gov |

| Supramolecular Catalysis | Utilizing β-cyclodextrin as a catalyst in water. researchgate.neteurjchem.com | Synthesis of 1,8-dioxooctahydroxanthenes using β-cyclodextrin as a catalyst in water. eurjchem.com |

Advanced Characterization Methodologies for Hydroxyethyl |a| Cyclodextrin and Its Inclusion Complexes

Spectroscopic Techniques for Structural Elucidation and Complex Formation

Spectroscopic methods are indispensable for confirming the formation of inclusion complexes and for detailing the structural interplay between the host HE-β-CD and its guest molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying HE-β-CD inclusion complexes in solution. It provides detailed information on the molecular structure and interactions.

The formation of an inclusion complex between HE-β-CD and a guest molecule is evidenced by changes in the chemical shifts of the protons of both the host and the guest. d-nb.infonih.gov Protons located within the hydrophobic cavity of the cyclodextrin (B1172386), specifically H-3 and H-5, typically exhibit the most significant chemical shift changes upon inclusion of a guest molecule. d-nb.infomdpi.comuc.pt This is due to the altered magnetic environment experienced by these protons when the guest is present. mdpi.com An upfield shift (to a lower ppm value) of the guest's protons can also be observed, indicating their encapsulation within the cyclodextrin cavity. farmaciajournal.com The magnitude of these shifts can provide information about the depth of inclusion and the strength of the interaction. d-nb.info For instance, if the chemical shift change is more pronounced for the H-3 proton, it suggests a shallow inclusion within the cavity. nih.gov

Conversely, protons on the exterior of the HE-β-CD molecule, such as H-2 and H-4, generally show negligible changes in their chemical shifts. mdpi.com By monitoring the chemical shift changes of specific protons as a function of the host or guest concentration, it is possible to determine the stoichiometry of the complex, which is often found to be 1:1. mdpi.combeilstein-journals.org

Table 1: Representative ¹H-NMR Chemical Shift Changes (Δδ) Upon Complexation with HE-β-CD

| Guest Molecule | Host Protons with Significant Δδ | Guest Protons with Significant Δδ | Observed Stoichiometry |

|---|---|---|---|

| Ethanamizuril | H-3, H-5 (upfield shift) | Benzene ring protons | 1:1 mdpi.com |

| Dexamethorphan | H-3, H-5 | Amino moieties | 1:1 nih.gov |

| Luteolin | Not specified | B ring protons | 1:1 nih.gov |

| Pipemidic Acid | H-5 | Aromatic protons | 1:1 mdpi.com |

| Repaglinide | Not specified | Aliphatic and aromatic protons | Not specified farmaciajournal.com |

Two-dimensional (2D) NMR techniques, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in determining the spatial orientation of the guest molecule within the HE-β-CD cavity. nih.gov ROESY experiments detect through-space interactions between protons that are in close proximity (typically within 4-5 Å), providing direct evidence of intermolecular connections. nih.govmdpi.com

The presence of cross-peaks between the protons of the guest molecule and the internal protons (H-3 and H-5) of the HE-β-CD cavity in a ROESY spectrum confirms the formation of an inclusion complex and reveals the specific parts of the guest that are encapsulated. beilstein-journals.orgnih.gov For example, observing correlations between the aromatic protons of a guest and the H-3 and H-5 protons of HE-β-CD indicates that the aromatic portion of the guest is inserted into the cavity. nih.gov The pattern of these intermolecular cross-peaks allows for a detailed mapping of the guest's orientation, including the depth of penetration and which end of the guest molecule enters the cavity. escholarship.orgias.ac.in

Table 2: Examples of Guest Orientation Determined by ROESY with Cyclodextrins

| Guest Molecule | Interacting Host Protons | Interacting Guest Protons | Inferred Orientation |

|---|---|---|---|

| Dexamethorphan | HP-β-CD cavity protons | Amino moieties | Amino groups inside the hydrophobic cavity. nih.gov |

| Pipemidic Acid | H-5 of β-CD | Methyl group | Aromatic part included in the cavity, piperazinyl group outside. mdpi.com |

| Amitriptyline | H-3' and H-5' of β-CD | Protons H9, H10, and H11 | Aromatic ring system deeply inserted into the cavity. beilstein-journals.org |

| Phenylalanine | Not specified | Non-polar portion | Encapsulation of the non-polar part of the amino acid. ital.sp.gov.br |

Solid-state NMR (ssNMR) is a crucial technique for characterizing HE-β-CD inclusion complexes in their solid form, providing information that is often inaccessible by other methods. nih.gov The most common ssNMR experiment for these systems is ¹³C cross-polarization/magic-angle spinning (CP/MAS). nih.gov This technique is sensitive to the local molecular environment and dynamics. nih.gov

The formation of an inclusion complex can be confirmed by the appearance of new resonances or significant changes in the chemical shifts of both the host and guest carbon atoms in the ¹³C CP/MAS spectrum. nih.gov These changes indicate a modification of the electronic environment of the nuclei upon complexation. Furthermore, ssNMR can be used to study the dynamics of the guest molecule within the cyclodextrin cavity and to identify the presence of amorphous forms of the guest stabilized by the interaction with the host. nih.gov Proton and carbon spin-lattice relaxation times measured by ssNMR can provide further insights into the structure and dynamics of the complex, indicating a common spin reservoir between the host and guest. nih.gov

2D NMR Correlation Methods (e.g., ROESY) for Guest Orientation

Fourier Transform-Infrared (FT-IR) Spectroscopy for Interaction Confirmation

Fourier Transform-Infrared (FT-IR) spectroscopy is a widely used technique to confirm the formation of an inclusion complex between HE-β-CD and a guest molecule in the solid state. nih.govnih.gov The principle lies in the fact that the vibrational frequencies of functional groups in the guest molecule can be altered upon its inclusion into the cyclodextrin cavity due to changes in its microenvironment and potential intermolecular interactions. mdpi.com

The FT-IR spectrum of a true inclusion complex is not simply a superposition of the spectra of the individual components. nih.gov Often, the characteristic absorption bands of the guest molecule may decrease in intensity, shift to different wavenumbers, or even disappear entirely. mdpi.comnih.gov For example, the stretching vibration of a carbonyl group (C=O) in a guest molecule might be weakened or shifted upon complexation due to the formation of intermolecular hydrogen bonds with the hydroxyl groups of the HE-β-CD. mdpi.com The spectrum of the inclusion complex typically resembles that of the parent cyclodextrin, with the guest's spectral features being significantly masked or altered. nih.gov

Table 3: Illustrative FT-IR Spectral Changes in Cyclodextrin Inclusion Complexes

| Guest Molecule | Host Molecule | Key Spectral Changes in Guest Molecule | Reference |

|---|---|---|---|

| Flavonoids | HP-β-CD | Disappearance of characteristic flavonoid peaks; C=O stretching region shows fundamental changes. nih.govpnfs.or.kr | nih.govpnfs.or.kr |

| Ethanamizuril | HP-β-CD | C=O absorption peak at 1700 cm⁻¹ is weakened in intensity. mdpi.com | mdpi.com |

| Domperidone | HP-β-CD | Prominent and characteristic peaks of the drug are still present, indicating the drug's intactness. nih.gov | nih.gov |

| Luteolin | G-β-CD | Changes in characteristic spectral properties of luteolin. nih.gov | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for studying the formation of inclusion complexes in solution, particularly when the guest molecule possesses a chromophore. pnfs.or.kr The basis of this technique is that the electronic transitions of the guest molecule can be perturbed when it is transferred from the aqueous environment into the less polar, hydrophobic cavity of the HE-β-CD. pnfs.or.kr

This change in the microenvironment often leads to a modification of the guest's absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity. mdpi.compnfs.or.kr While HE-β-CD itself does not absorb in the typical UV-Vis range, the formation of an inclusion complex can cause a decrease in the absorbance of the guest molecule, accompanied by a small bathochromic (red) or hypsochromic (blue) shift of the λmax. pnfs.or.kr These spectral changes, although sometimes subtle (e.g., a shift of ≈2 nm), are indicative of the guest's encapsulation within the cyclodextrin cavity. pnfs.or.krresearchgate.net Furthermore, UV-Vis spectroscopy can be employed in continuous variation methods (Job's plot) to determine the stoichiometry of the inclusion complex in solution. mdpi.commdpi.com

Table 4: Summary of UV-Vis Spectroscopic Data for Cyclodextrin Complexation

| Guest Molecule | Host Molecule | Observed Spectral Change | Determined Stoichiometry |

|---|---|---|---|

| Flavonoids | HP-β-CD | Decrease in absorption of flavonoids with a small shift (≈2 nm) of λmax. pnfs.or.kr | Not specified |

| Pipemidic Acid | β-CD | Modification in the UV-Vis spectrum of the guest molecule. mdpi.com | 1:1 |

| Hydroxymethylferrocene | β-CD | Change in the absorption spectrum of the guest molecule. mdpi.com | 1:1 |

| Midazolam | Methylated CDs | Used to measure the solubility and occupancy of the guest. beilstein-journals.org | Not specified |

Fluorescence Spectroscopy in Host-Guest Systems

Fluorescence spectroscopy is a highly sensitive technique for investigating the formation of inclusion complexes between HE-β-CD and fluorescent guest molecules. mdpi.com The principle lies in the change in the fluorescence properties of a guest molecule upon its inclusion into the hydrophobic cavity of the cyclodextrin. mdpi.com This alteration in the microenvironment of the guest can lead to significant changes in fluorescence intensity, quantum yield, and emission maxima.

The formation of an inclusion complex between a fluorescent guest and HE-β-CD can lead to a noticeable enhancement of the guest's fluorescence intensity. acs.org This is attributed to the shielding of the guest molecule from non-radiative decay pathways present in the aqueous environment and the restriction of intramolecular rotations upon complexation. For instance, studies have shown that the fluorescence intensity of certain guest molecules increases with rising concentrations of HE-β-CD, indicating the formation of an inclusion complex. researchgate.net

The stoichiometry of the host-guest complex, typically 1:1, can be determined by monitoring the fluorescence changes as a function of the HE-β-CD concentration. researchgate.netnih.gov Furthermore, the binding or formation constant (Kf) of the complex can be calculated from the fluorescence titration data using models like the Benesi-Hildebrand equation. mdpi.com These studies provide quantitative information on the stability of the inclusion complex.

Table 1: Illustrative Data from Fluorescence Spectroscopy Studies of HE-β-CD Complexes

| Guest Molecule | Observed Change in Fluorescence | Determined Stoichiometry (Host:Guest) | Reference |

| Ibuprofen | Increased fluorescence intensity | 1:1 | researchgate.net |

| Luteolin | Formation of 1:1 stoichiometric inclusion complexes | 1:1 | nih.gov |

Circular Dichroism (CD) Spectroscopy for Chiral Recognition

Circular Dichroism (CD) spectroscopy is a powerful tool for studying the chiral recognition and inclusion phenomena in HE-β-CD complexes. d-nb.info Native cyclodextrins are chiral due to the D-glucose units that constitute their structure. researchgate.net While HE-β-CD itself lacks a chromophore and thus does not exhibit a significant CD spectrum in the near-UV region, it can induce a CD signal in an achiral guest molecule upon complexation. d-nb.infonih.gov This phenomenon is known as induced circular dichroism (ICD).

The appearance of an ICD signal is direct evidence of the formation of an inclusion complex. nih.gov The sign and intensity of the ICD signal provide valuable information about the geometry of the inclusion complex, including the orientation of the guest molecule within the cyclodextrin cavity. d-nb.info For instance, a negative ICD signal might suggest that the long axis of the guest molecule is oriented parallel to the axis of the HE-β-CD cavity. acs.org

CD spectroscopy is particularly useful for studying the enantioselective complexation of chiral guest molecules with HE-β-CD. researcher.life The differential interaction of the two enantiomers of a guest with the chiral cavity of HE-β-CD can lead to distinct ICD spectra, allowing for the determination of enantiomeric purity and the study of chiral recognition mechanisms at a molecular level. researchgate.netresearcher.life

Table 2: Application of CD Spectroscopy in HE-β-CD Complex Analysis

| Analytical Goal | Information Obtained from CD/ICD | Reference |

| Confirmation of Complexation | Appearance of an Induced Circular Dichroism (ICD) signal for an achiral guest. | nih.gov |

| Structural Elucidation | Sign and intensity of the ICD signal indicate the guest's orientation within the cavity. | acs.org |

| Chiral Recognition | Differentiated ICD spectra for enantiomers, enabling enantioseparation studies. | researcher.life |

Calorimetric and Thermodynamic Approaches

Isothermal Titration Calorimetry (ITC) is a direct and powerful technique for characterizing the thermodynamics of host-guest interactions between HE-β-CD and guest molecules. nih.govd-nb.info ITC measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction in a single experiment. d-nb.infoscispace.com

From a single ITC experiment, several key thermodynamic parameters can be determined:

Binding Constant (Ka): A measure of the affinity between the host and guest.

Enthalpy Change (ΔH°): The heat change associated with the binding process. d-nb.info

Entropy Change (ΔS°): The change in the randomness of the system upon binding. d-nb.info

Gibbs Free Energy Change (ΔG°): Indicates the spontaneity of the complexation.

Stoichiometry (n): The ratio of host to guest molecules in the complex.

The formation of inclusion complexes with HE-β-CD is often an enthalpically driven process, indicated by a negative ΔH° value. researchgate.net However, the entropy change also plays a crucial role, often being positive and favorable, which is attributed to the release of water molecules from the cyclodextrin cavity upon guest inclusion. worktribe.com

Table 3: Thermodynamic Parameters for HE-β-CD Complexation Determined by ITC

| Guest Molecule | Binding Constant (Ka, M-1) | Enthalpy Change (ΔH°, kcal/mol) | Entropy Change (TΔS°, kcal/mol) | Stoichiometry (n) |

| Betulin | 1330 | Favorable (negative) | Favorable (positive) | 1:1 |

| Various Drugs | Varies | Generally negative | Often positive | Typically 1:1 |

Note: Specific values for HE-β-CD are often compared with other cyclextrins like HP-β-CD in literature. The data for Betulin is with HP-β-CD but illustrates the typical parameters obtained from ITC. d-nb.info

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to investigate the formation of solid inclusion complexes of HE-β-CD. researchgate.net DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. tandfonline.com This provides information about physical and chemical changes that involve a heat exchange, such as melting, crystallization, and decomposition. researchgate.nettandfonline.com

When a guest molecule is included in the HE-β-CD cavity, its physical properties are altered. nih.gov The DSC thermogram of a pure crystalline guest molecule typically shows a sharp endothermic peak corresponding to its melting point. pnfs.or.kr In the thermogram of the inclusion complex, this characteristic peak may shift to a different temperature, broaden, or disappear altogether. researchgate.netpnfs.or.kr The disappearance or significant reduction in the intensity of the guest's melting peak is strong evidence for the formation of an amorphous inclusion complex, where the guest molecules are molecularly dispersed within the HE-β-CD matrix. jfda-online.com

DSC can also provide information on the thermal stability of the complex compared to the individual components. researchgate.net For example, the thermal decomposition temperature of the guest molecule might be shifted to a higher temperature in the complex, indicating enhanced thermal stability. pnfs.or.kr

Table 4: Typical Observations in DSC Analysis of HE-β-CD Inclusion Complexes

| Sample | Typical DSC Observation | Interpretation | Reference |

| Pure Guest Molecule | Sharp endothermic peak at its melting point. | Crystalline nature of the guest. | pnfs.or.kr |

| HE-β-CD | Broad endothermic peak related to dehydration. | Release of water from the cavity. | pnfs.or.kr |

| Inclusion Complex | Disappearance or significant reduction of the guest's melting peak. | Amorphous complex formation and guest encapsulation. | researchgate.netjfda-online.com |

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Chromatographic and Separation Science Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of HE-β-CD and its inclusion complexes. arikesi.or.id It is employed for various purposes, including purity assessment of HE-β-CD, determination of the guest molecule's concentration, and studying the complexation phenomenon itself. arikesi.or.idnih.gov

For purity analysis, HPLC methods can separate HE-β-CD from unreacted β-cyclodextrin, byproducts, and other impurities. In the context of inclusion complexes, HPLC is used to quantify the amount of free versus complexed guest molecule. By adding HE-β-CD to the mobile phase, the retention time of a guest molecule can be altered due to the formation of the inclusion complex in the mobile phase. nih.gov This change in retention can be used to determine the formation constant (Kf) of the complex. mdpi.comnih.gov

Furthermore, HPLC is instrumental in phase-solubility studies. An excess amount of a guest molecule is mixed with aqueous solutions containing increasing concentrations of HE-β-CD. The amount of dissolved guest is then quantified by HPLC, allowing for the determination of the stability constant of the inclusion complex. researchgate.net HPLC is also a key technique for the chiral separation of enantiomers, where HE-β-CD can be used as a chiral selector in the mobile phase or immobilized on the stationary phase. chemicalbook.comresearchgate.net

Table 5: Applications of HPLC in the Study of HE-β-CD Systems

| Application | HPLC Method | Information Gained | Reference |

| Purity Analysis | Separation of HE-β-CD from impurities. | Purity of the HE-β-CD sample. | nih.gov |

| Complexation Studies | Addition of HE-β-CD to the mobile phase. | Formation constant (Kf) of the inclusion complex. | nih.gov |

| Phase-Solubility Analysis | Quantification of dissolved guest in the presence of HE-β-CD. | Stability constant of the complex. | researchgate.net |

| Chiral Separation | Use of HE-β-CD as a chiral selector. | Resolution of enantiomers. | chemicalbook.com |

Gas Chromatography (GC) for Volatile Guest Quantification

Gas Chromatography (GC), particularly when coupled with a headspace sampler (HS-GC), is a powerful technique for the study of inclusion complexes involving volatile guest compounds. x-mol.combeilstein-journals.org This method is instrumental in quantifying the amount of a volatile substance encapsulated within the HE-β-CD cavity. The principle of static headspace GC (SH-GC) relies on the equilibrium of the volatile guest between the solid or liquid phase and the gas phase in a sealed vial. nih.gov The presence of HE-β-CD in the aqueous phase reduces the partial pressure of the guest in the headspace, a phenomenon that can be precisely measured.

This reduction in volatility is directly related to the strength of the inclusion complex. Consequently, HS-GC is widely used to determine key parameters such as the formation constant (Kf) and the encapsulation efficiency (EE%) of the complex. x-mol.comnih.gov For instance, the technique has been successfully applied to quantify the complexation of volatile flavor and fragrance compounds, such as dimethyl sulfide (B99878) in tomato flavor, with cyclodextrins. beilstein-journals.orggoogle.com The method's high sensitivity makes it ideal for analyzing compounds with low solubility and for studying the controlled release of encapsulated volatiles. x-mol.comnih.gov

Table 1: Applications of Headspace Gas Chromatography in Cyclodextrin Complex Analysis

| Parameter Determined | Application Example | Reference |

| Formation Constant (Kf) | Characterization of fragrance material complexes with 2-hydroxypropyl-β-cyclodextrin. | nih.gov |

| Encapsulation Efficiency (EE%) | Quantifying volatile compounds in inclusion complexes. | x-mol.com |

| Controlled Release Monitoring | Studying the retention and release of volatile guests from the cyclodextrin cavity. | x-mol.com |

| Quantification of Volatile Markers | Measuring dimethyl sulfide complexed with β-cyclodextrin for flavor delivery systems. | google.com |

Thin Layer Chromatography (TLC) in Analysis

Thin Layer Chromatography (TLC) serves as a simple and effective method for providing preliminary evidence of inclusion complex formation. mdpi.comfarmaciajournal.com The technique separates compounds based on their differential partitioning between a stationary phase (the TLC plate) and a mobile phase. When a guest molecule forms an inclusion complex with HE-β-CD, its polarity and size are altered, leading to a change in its chromatographic mobility, typically represented by the Retention factor (Rf) value. farmaciajournal.comresearchgate.net

In a typical analysis, the guest molecule, the cyclodextrin, a physical mixture of the two, and the prepared inclusion complex are spotted on a TLC plate. mdpi.comfarmaciajournal.com Since cyclodextrins like HE-β-CD are generally non-migratory in many solvent systems, they remain at the origin. farmaciajournal.com The guest molecule will travel a certain distance, yielding a specific Rf value. If a stable inclusion complex has been formed, it will exhibit a different Rf value compared to the free guest, often showing reduced mobility. farmaciajournal.comresearchgate.net This difference in chromatographic behavior between the complex and the physical mixture confirms the interaction between the host and guest molecules. mdpi.comfarmaciajournal.com HE-β-CD has also been used as a chiral mobile phase additive in TLC to separate enantiomers and diastereomers. nih.govresearchgate.net

Table 2: Comparative TLC Results for Complex Formation

| Sample | Expected Chromatographic Behavior | Implication | Reference |

| Guest Molecule | Migrates to a specific Rf value. | Baseline mobility of the free guest. | mdpi.com |

| Hydroxyethyl-β-cyclodextrin | Remains at the origin (Rf ≈ 0). | Host is stationary under test conditions. | farmaciajournal.com |

| Physical Mixture | Shows spots corresponding to both the free guest and the cyclodextrin at the origin. | No significant interaction under TLC conditions. | mdpi.comfarmaciajournal.com |

| Inclusion Complex | A single spot with an Rf value lower than the free guest. | Formation of a new, less mobile entity. | farmaciajournal.comresearchgate.net |

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) is an essential tool for examining the morphological changes that occur upon the formation of an HE-β-CD inclusion complex. researchgate.netmdpi.com This technique provides high-resolution images of the surface topography of materials. Pure HE-β-CD typically appears as spherical or irregularly shaped amorphous particles. Guest molecules, on the other hand, often present a distinct crystalline structure. scientific.net

When an inclusion complex is formed, the resulting product usually exhibits a completely different morphology from either of the starting materials or their simple physical mixture. scientific.netbrieflands.com The original crystalline shape of the guest molecule disappears, and the particles of the complex take on a new, often amorphous or microcrystalline, appearance with varied sizes and shapes, such as irregular or flake-like structures. scientific.netnih.gov This alteration in surface morphology, clearly visualized by SEM, serves as strong evidence that the guest molecule has been encapsulated within the cyclodextrin cavity, leading to the formation of a new solid phase. researchgate.netnih.gov

Scanning Electron Microscopy (SEM) for Surface Analysis

X-ray Diffraction (XRD) for Crystalline Structure and Complexation Evidence

X-ray Diffraction (XRD) is a definitive method for analyzing the crystalline nature of materials and providing compelling evidence of inclusion complex formation in the solid state. mdpi.comnih.govmdpi.com Crystalline materials, like many guest molecules and pure β-cyclodextrin, produce a characteristic diffraction pattern with sharp, well-defined peaks at specific diffraction angles (2θ). mdpi.comtandfonline.com Amorphous materials, such as HE-β-CD, typically show a diffuse pattern with broad humps instead of sharp peaks.

The formation of an inclusion complex leads to significant changes in the XRD pattern. mdpi.com The final pattern of the complex is not a simple superposition of the patterns of the individual components. Instead, one of three outcomes is generally observed:

A significant reduction in the intensity of the guest's characteristic crystalline peaks. researchgate.net

The complete disappearance of the guest's peaks.

The appearance of new diffraction peaks that were not present in either the host or guest patterns. tandfonline.com

These changes indicate a loss of the guest's original crystallinity and the formation of a new solid phase, which can be either amorphous or a new crystalline structure. nih.govbohrium.com This transformation is a strong confirmation that the guest is no longer present as a separate crystalline entity but is included within the amorphous HE-β-CD cavity. mdpi.compnfs.or.kr

Table 3: Interpreting X-ray Diffraction (XRD) Patterns in Complexation Analysis

| Sample | Typical XRD Pattern | Interpretation | Reference |

| Crystalline Guest | Series of sharp, intense peaks at characteristic 2θ angles. | Crystalline nature. | mdpi.comtandfonline.com |

| Hydroxyethyl-β-cyclodextrin | A broad, diffuse halo with no sharp peaks. | Amorphous nature. | researchgate.net |

| Physical Mixture | A superposition of the patterns of the guest and HE-β-CD. | Both components coexist as separate phases. | tandfonline.com |

| Inclusion Complex | Disappearance or significant reduction of guest peaks; may show new, broader peaks or a completely amorphous halo. | Loss of guest crystallinity, indicating inclusion into the host cavity and formation of a new solid phase. | nih.govmdpi.com |

Solution-Based Analytical Methods

A variety of analytical techniques are employed to study the formation and stoichiometry of HE-β-CD inclusion complexes in the aqueous phase.

Phase Solubility Studies: This is a fundamental method used to determine the stoichiometry and apparent stability constant (Kc) of the complex. nih.govbrieflands.com The study involves measuring the increase in the solubility of a poorly water-soluble guest molecule as a function of increasing HE-β-CD concentration. sphinxsai.com The resulting phase solubility diagram, typically classified according to Higuchi and Connors, reveals the molar ratio of the complex (e.g., 1:1, 1:2) and allows for the calculation of its stability. nih.govfarmaciajournal.com

Isothermal Titration Calorimetry (ITC): ITC is a highly sensitive technique that directly measures the heat released or absorbed during the binding interaction between the host and guest. d-nb.infonih.gov It is considered the gold standard for thermodynamic characterization, as a single experiment can determine the binding constant (Ka), binding stoichiometry (n), and the changes in enthalpy (ΔH°) and entropy (ΔS°) of the complexation. d-nb.infoworktribe.com This provides a complete thermodynamic profile of the inclusion process. nih.govnih.gov

Spectroscopic Methods: Techniques such as UV-Visible and Fluorescence Spectroscopy are also valuable. Complexation can induce changes in the spectral properties of the guest molecule. For example, the inclusion of a chromophore into the hydrophobic cavity of HE-β-CD can cause a shift in its maximum absorption wavelength (λmax) or a change in its molar absorptivity in UV-Vis spectroscopy. pnfs.or.krresearchgate.net Similarly, the fluorescence intensity of a guest molecule can be enhanced or quenched upon inclusion, providing another means to study the complex formation.

Phase Solubility Diagram Analysis (Higuchi and Connors Method)

Phase solubility analysis, as described by Higuchi and Connors, is a fundamental technique to investigate the formation and stoichiometry of inclusion complexes between a guest molecule and a cyclodextrin, such as HE-β-CD. jpionline.orgresearchgate.net This method involves preparing a series of aqueous solutions with increasing concentrations of the cyclodextrin and adding an excess amount of the guest drug. The solutions are then agitated until equilibrium is reached, after which the concentration of the dissolved guest molecule is determined.

The resulting plot of the guest's solubility versus the cyclodextrin concentration is known as a phase solubility diagram. According to Higuchi and Connors, these diagrams can be classified into several types, with A-type and B-type being the most common. researchgate.netmdpi.com

A-type diagrams indicate the formation of soluble inclusion complexes. They are further subdivided into:

AL-type: A linear relationship, suggesting the formation of a 1:1 stoichiometric complex. jpionline.orgresearchgate.net

AP-type: A positive deviation from linearity, which can indicate the formation of higher-order complexes (e.g., 1:2 drug/CD). mdpi.com

AN-type: A negative deviation from linearity. researchgate.net

B-type diagrams signify the formation of complexes with limited solubility, which may precipitate from the solution. mdpi.com

Water-soluble cyclodextrin derivatives, like HE-β-CD, typically form A-type diagrams. mdpi.com For instance, studies on the complexation of indomethacin (B1671933) with HE-β-CD have confirmed the formation of such complexes, leading to increased solubility of the drug. researchgate.net The stability constant (Ks) of the complex can be calculated from the slope of the linear portion of the AL-type diagram, providing a quantitative measure of the complexation strength. researchgate.net

Table 1: Phase Solubility Diagram Types and Interpretations

| Diagram Type | Description | Interpretation |

| AL | Linear increase in guest solubility with CD concentration. jpionline.orgresearchgate.net | Formation of a 1:1 soluble inclusion complex. jpionline.org |

| AP | Positive deviation from linearity. mdpi.com | Formation of higher-order soluble complexes (e.g., 1:2 drug/CD). mdpi.com |

| AN | Negative deviation from linearity. researchgate.net | Complex formation with changes in the activity coefficient of the components. |

| BS | Initial increase in solubility followed by a plateau and then a decrease. researchgate.net | Formation of a complex with limited solubility. researchgate.netmdpi.com |

| BI | Indicates the formation of an insoluble complex. researchgate.net | The complex precipitates out of the solution. |

Conductivity Measurements for Complexation Assessment

Conductivity measurement is another valuable technique for studying the formation of inclusion complexes in solution, particularly when the guest molecule is an electrolyte. mdpi.comnih.gov The principle lies in the change in molar conductivity of the solution upon complex formation. When a guest ion is encapsulated within the hydrophobic cavity of a cyclodextrin, its mobility and, consequently, the molar conductivity of the solution, changes. mdpi.comnih.gov

By measuring the molar conductivity of a solution containing the guest electrolyte at various concentrations of HE-β-CD, a binding isotherm can be constructed. A decrease in conductivity with increasing cyclodextrin concentration typically indicates the formation of an inclusion complex, as the larger complex has lower mobility than the free ion. nih.gov

From the conductometric data, the formation constant (Kf) of the inclusion complex can be determined. mdpi.comnih.gov This method has been successfully applied to study the complexation of various ionic drugs and compounds with cyclodextrins. For example, a study on dacarbazine (B1669748) with different cyclodextrins, including HE-β-CD, utilized conductometric measurements to determine the complexation constants. mdpi.com

Table 2: Representative Data from a Conductometric Titration

| HE-β-CD Concentration (mM) | Molar Conductivity (S·cm²·mol⁻¹) |

| 0 | 100 |

| 2 | 95 |

| 4 | 90 |

| 6 | 85 |

| 8 | 81 |

| 10 | 77 |

Note: The values in this table are illustrative and represent a typical trend observed during a conductometric titration for complexation.

Dynamic Light Scattering (DLS) for Size and Aggregation Behavior

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to determine the size distribution of particles and molecules in a solution. mat-cs.com It works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. mat-cs.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations.

DLS is particularly useful for characterizing the size of HE-β-CD itself, its inclusion complexes, and for studying their aggregation behavior in aqueous solutions. nih.govpku.edu.cn The technique can provide the hydrodynamic radius (Rh) of the particles, which is the radius of a hypothetical hard sphere that diffuses at the same rate as the particle under examination.

Studies have shown that cyclodextrins can form aggregates in solution, and DLS is an effective method to detect and estimate the size of these aggregates. nih.govnih.gov For instance, DLS measurements have revealed that aqueous solutions of cyclodextrins can contain both monomeric species and larger aggregates. pku.edu.cn The critical aggregation concentration (cac) can also be estimated using this technique. nih.gov

Table 3: Illustrative DLS Results for HE-β-CD

| Sample | Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |

| Monomeric HE-β-CD | ~1-2 | < 0.1 |

| HE-β-CD Aggregates | > 50 | > 0.3 |

| Drug/HE-β-CD Complex | ~2-5 | < 0.2 |

Note: These values are typical representations and can vary depending on the specific system and experimental conditions.

Electrophoretic Techniques

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), are powerful analytical tools for the separation and characterization of charged and neutral molecules. In the context of HE-β-CD, CE can be used in several ways.

HE-β-CD can be employed as a chiral selector in CE to separate enantiomers. scientificlabs.co.uk The differential interaction of the enantiomers with the chiral cavity of the cyclodextrin leads to differences in their electrophoretic mobilities, enabling their separation. (2-Hydroxyethyl)-β-cyclodextrin has been successfully used as a chiral selector for the resolution of various compounds, including cathinone (B1664624) derivatives and lactic acid enantiomers. scientificlabs.co.uk

Furthermore, cyclodextrin-modified capillary electrophoresis can be used to separate neutral, hydrophobic compounds. nih.govnih.gov By adding a neutral cyclodextrin like HE-β-CD and a charged cyclodextrin derivative to the running buffer, a differential partitioning of the analytes between the two cyclodextrins and the aqueous phase is achieved, leading to their separation. nih.govnih.gov Affinity capillary electrophoresis can also be utilized to determine the binding constants of inclusion complexes. nih.gov

Mass Spectrometry (MS) Techniques in Derivative and Complex Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the characterization of HE-β-CD derivatives and their inclusion complexes.

MS can be used to confirm the molecular weight of HE-β-CD and to determine the degree of substitution (DS) of the hydroxyethyl (B10761427) groups. rsc.org By analyzing the mass spectrum, the distribution of different substituted species can be elucidated.

In the study of inclusion complexes, MS can provide direct evidence of complex formation by detecting the ion corresponding to the non-covalent complex. The stoichiometry of the complex (e.g., 1:1 or 1:2 guest-host ratio) can be determined from the m/z value of the complex ion. Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose as it can preserve the non-covalent interactions of the inclusion complex in the gas phase. MS can also be coupled with other separation techniques like liquid chromatography (LC-MS) or capillary electrophoresis (CE-MS) for the analysis of complex mixtures. nih.gov

Fundamental Principles of Inclusion Complexation Involving Hydroxyethyl |a| Cyclodextrin

Driving Forces of Host-Guest Association

The encapsulation of a guest molecule within the cavity of a Hydroxyethyl-β-cyclodextrin is not the result of a single dominant force, but rather a combination of several weak interactions. mdpi.com These forces collectively contribute to the stability of the resulting inclusion complex. mdpi.com The primary driving forces include hydrophobic interactions, van der Waals forces, dipole-dipole interactions, the formation of hydrogen bonds, and the displacement of water molecules from the cyclodextrin (B1172386) cavity. aip.orgnih.govpnfs.or.kr

Van der Waals Forces and Dipole-Dipole Interactions

Once the guest molecule is positioned within the HE-β-CD cavity, van der Waals forces and dipole-dipole interactions play a significant role in stabilizing the complex. mdpi.comresearchgate.net Van der Waals forces, which are short-range attractive forces arising from temporary fluctuations in electron density, become significant when the guest molecule fits snugly within the cyclodextrin cavity. aip.org The closer the fit between the host and guest, the stronger these interactions will be. aip.org Computational studies have shown that a dense distribution of van der Waals forces contributes to the stability of inclusion complexes. physchemres.org

Hydrogen Bonding Network Formation

Stoichiometry of Inclusion Complexes with Hydroxyethyl-β-cyclodextrin

The stoichiometry of an inclusion complex refers to the molar ratio of the host (HE-β-CD) to the guest molecule. Determining the correct stoichiometry is crucial for accurately calculating equilibrium constants and understanding the factors that influence complexation. aip.org The stoichiometry is primarily dependent on the relative sizes and shapes of the host cavity and the guest molecule. aip.orgacs.org Various analytical techniques, including fluorescence spectroscopy, mass spectrometry, and phase solubility analysis, are employed to determine the stoichiometry of these complexes. aip.orgmdpi.com

1:1 and 1:2 Host-Guest Ratios

The most common stoichiometry for inclusion complexes involving β-cyclodextrins and their derivatives is a 1:1 host-guest ratio. mdpi.commdpi.comrsc.org In this arrangement, one guest molecule is encapsulated within the cavity of one HE-β-CD molecule. This is often observed when the guest molecule is of a suitable size to fit comfortably within the cyclodextrin cavity. rsc.org Phase solubility studies frequently indicate the formation of 1:1 complexes for a variety of guest molecules with HE-β-CD and similar cyclodextrins. mdpi.comnih.gov

However, under certain conditions, other stoichiometries can occur. For larger guest molecules or in cases where the guest has multiple binding sites, a 1:2 host-guest ratio may be observed, where one guest molecule is complexed with two HE-β-CD molecules. Conversely, if the guest molecule is small, it is possible for two guest molecules to be included within a single cyclodextrin cavity, resulting in a 2:1 host-guest ratio, although this is less common for β-cyclodextrins. There are also instances of 2:2 complexes, which result from the association of two 1:1 complexes. scispace.com For example, while phase solubility experiments for Ethanamizuril with β-cyclodextrin suggested a 1:1 complex, mass spectrometry revealed the presence of a 2:1 binding as well. mdpi.com The formation of 1:2 complexes has also been noted in some drug-cyclodextrin systems. nih.gov

The following table summarizes the stoichiometry of inclusion complexes for various guest molecules with β-cyclodextrin and its derivatives, as determined by different analytical methods.

| Guest Molecule | Cyclodextrin Derivative | Stoichiometry (Host:Guest) | Analytical Method |

| Flurbiprofen (B1673479) | HP-β-CD | 1:1 | Fluorescence Spectroscopy |

| Dacarbazine (B1669748) | HE-β-CD | 1:1 | Conductometry, Theoretical |

| Ethanamizuril | HP-β-CD | 1:1 | Phase Solubility Analysis |

| Ethanamizuril | β-CD | 1:1 and 2:1 | Mass Spectrometry |

| Econazole | (2-hydroxyethyl)-β-cyclodextrin | 1:1 and likely 1:2 | Phase-Distribution |

| Various α-Amino Acids | β-CD | 1:1 | Surface Tension |

Factors Governing Stoichiometric Ratios

The stoichiometry of an inclusion complex, which describes the molar ratio of the host (Hydroxyethyl-β-cyclodextrin, HE-β-CD) to the guest molecule, is a critical parameter for understanding and applying these systems. The most predominantly observed arrangement for HE-β-CD is a 1:1 stoichiometric ratio, where one host molecule encapsulates one guest molecule. nih.govaip.org This preference is largely governed by the geometric compatibility between the size and shape of the guest molecule and the dimensions of the HE-β-CD cavity.

However, while the 1:1 complex is the most common, other stoichiometric ratios are possible and have been reported for β-cyclodextrin derivatives. These can include 1:2 (one guest to two hosts) or 2:1 (two guests to one host) complexes. The formation of these higher-order complexes is influenced by several factors:

Guest Molecule Size and Shape: Larger guest molecules or those with multiple binding sites may accommodate more than one cyclodextrin molecule.

Concentration: At higher concentrations of the guest or host, the equilibrium may shift to favor the formation of higher-order complexes. nih.gov

Specific Interactions: The nature of the non-covalent interactions, such as hydrogen bonding and van der Waals forces, can also dictate the most stable stoichiometric arrangement.

Methods such as the continuous variation method, or Job's plot, derived from spectrophotometric or other physical measurements, are commonly employed to experimentally determine the stoichiometry of these complexes in solution. aip.org

Thermodynamics of Hydroxyethyl-β-cyclodextrin Complexation

The formation of an inclusion complex is a reversible process governed by thermodynamic principles. The stability of the complex and the forces driving its formation are described by key thermodynamic parameters.

Determination of Association/Stability Constants (Kf)

The association constant (Kf), also referred to as the formation or stability constant (Kb), quantifies the strength of the non-covalent interaction between the HE-β-CD host and the guest molecule at equilibrium. A higher Kf value indicates a more stable complex and a stronger binding affinity.

Several analytical techniques are utilized to determine the association constants of HE-β-CD complexes, including:

Spectroscopic Methods: UV-Visible and fluorescence spectroscopy are widely used. aip.org These methods monitor the changes in the spectral properties of the guest molecule upon its inclusion into the hydrophobic cyclodextrin cavity.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) can be used to determine binding constants based on the retention behavior of the guest in the presence of the cyclodextrin. nih.gov

Conductometric Studies: Changes in the molar conductivity of a solution as a function of cyclodextrin concentration can be used to calculate thermodynamic parameters, including the stability constant. mdpi.com

Phase Solubility Studies: This classic method, described by Higuchi and Connors, measures the increase in the solubility of a sparingly soluble guest as a function of cyclodextrin concentration. The shape of the resulting phase solubility diagram can reveal both the stoichiometry and the stability of the complex. nih.gov

The following table presents experimentally determined association constants for HE-β-CD with various guest molecules, illustrating the range of binding affinities.

| Guest Molecule | Association Constant (Kf) (M-1) | Method of Determination | Reference |

| Dacarbazine | ~133 (Calculated) | Conductometry / Theoretical | mdpi.com |

| Flurbiprofen | 179 | Fluorescence Spectroscopy | aip.org |

| (S)-α-CPMA | 61 | Kinetic Investigation | |

| (R)-α-CPMA | 117 | Kinetic Investigation |

This table is interactive. Click on the headers to sort the data.

Enthalpic and Entropic Contributions to Complex Stability

The spontaneity of the complexation process, indicated by the negative Gibbs free energy change (ΔG), is a result of the interplay between enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS).

Enthalpic Contributions (ΔH): A negative enthalpy change indicates that the process is exothermic and energetically favorable. This is typically driven by the formation of stable non-covalent bonds, such as van der Waals forces and hydrogen bonds, between the guest molecule and the atoms lining the interior of the HE-β-CD cavity. aip.orgmdpi.com

The formation of HE-β-CD complexes can be enthalpy-driven (favorable ΔH), entropy-driven (favorable ΔS), or driven by both. For example, the complexation of dacarbazine with HE-β-CD was found to be an exothermic process (negative ΔH). mdpi.com In another study involving substituted cathinones, the complex formation with HE-β-CD was found to be driven by a favorable increase in entropy. nih.gov The balance between these two thermodynamic forces ultimately determines the stability and nature of the inclusion complex. nih.gov

Influence of Environmental Factors on Complexation Equilibrium

The equilibrium between the free and complexed species is dynamic and can be significantly influenced by the conditions of the aqueous environment.

Temperature Effects on Inclusion Phenomena

Temperature has a direct impact on the stability constant (Kf) of the inclusion complex. The relationship between Kf and temperature is described by the van 't Hoff equation. For complexation processes that are exothermic (negative ΔH), an increase in temperature will lead to a decrease in the stability constant, shifting the equilibrium toward the dissociation of the complex. Conversely, for endothermic processes, an increase in temperature would favor complex formation.

Furthermore, temperature can sometimes influence the stoichiometry of the complex itself. Studies on related cyclodextrin systems have shown that a change in temperature can cause a transition from a 1:1 complex to a higher-order 1:2 complex. nih.gov This highlights the sensitivity of the complexation mechanism to thermal conditions.

pH and Ionic Strength Modulations

The pH of the medium is a critical factor, particularly when the guest molecule is an ionizable compound with acidic or basic functional groups. ruc.dkruc.dk

pH: The ionization state of a guest molecule significantly affects its solubility and hydrophobicity. Generally, the ionized form of a molecule is more hydrophilic and has a lower affinity for the nonpolar cyclodextrin cavity. aip.org Consequently, the stability constant of the complex often decreases as the pH is adjusted to a value where the guest molecule becomes charged. aip.orgnih.gov For example, studies with flurbiprofen and hydroxypropyl-β-cyclodextrin showed that a higher pH, which favors the anionic form of the drug, leads to a weaker inclusion ability. aip.org The complexation can, in turn, also induce shifts in the apparent pKa of the guest molecule. nih.gov

Ionic Strength: The ionic strength of the solution, determined by the concentration of dissolved salts, can also modulate complexation. An increase in ionic strength has been shown to enhance the inclusion constant for the complex between flurbiprofen and β-cyclodextrin derivatives. aip.org This effect can be attributed to a "salting-out" phenomenon, where the increased salt concentration reduces the solubility of the nonpolar guest in the aqueous phase, thereby promoting its partitioning into the cyclodextrin cavity.

Solvent Environment Considerations

The formation and stability of inclusion complexes involving Hydroxyethyl-β-cyclodextrin (HE-β-CD) are profoundly influenced by the surrounding solvent environment. The solvent does not act merely as a passive medium but plays an active role in the thermodynamics of complexation. The primary driving force for the encapsulation of a non-polar guest molecule into the relatively hydrophobic cyclodextrin cavity is often the unfavorable interaction between the non-polar guest and the polar water molecules. Consequently, the properties of the solvent, particularly its polarity, can significantly alter the stability of the resulting complex.

Second, the co-solvent molecules themselves can compete with the guest molecule for a place within the cyclodextrin cavity. nih.gov This competitive binding further destabilizes the guest-host complex. Studies on piroxicam (B610120) with various cyclodextrins in ethanol-water mixtures have demonstrated this destabilizing effect, where the complex formation constants decreased in the presence of ethanol. nih.gov

Theoretical studies underscore the critical role of the solvent. Computational models that evaluate the thermodynamics of complexation have shown that the choice of the solvent model (e.g., PCM, CPCM, SMD) has a significant impact on calculated parameters like enthalpy and Gibbs free energy. mdpi.com For instance, in a study of dacarbazine complexation with various cyclodextrins, the SMD (solvation model based on density) provided the best agreement with experimental data. mdpi.com Such simulations confirm that an explicit and accurate treatment of the solvent is essential for obtaining reliable results that reflect experimental reality. researchgate.net

Dynamic Aspects of Host-Guest Interactions within the Hydroxyethyl-β-cyclodextrin Cavity

The formation of an inclusion complex can be described by the following reversible reaction: Host (HE-β-CD) + Guest ⇌ Host-Guest Complex

The kinetics of this process are defined by the forward rate constant of association (kf) and the backward rate constant of dissociation (kb). mdpi.com These rates are influenced by factors such as temperature and the specific physicochemical properties of the host and guest. A kinetic study using a Lewis cell for the enantioselective extraction of α-cyclopentylmandelic acid (α-CPMA) enantiomers with HE-β-CD determined these kinetic parameters under specific conditions. alfachemic.com

| Enantiomer | Forward Rate Constant (kf) (m⁶·mol⁻²·s⁻¹) | Complexation Equilibrium Constant (K) (L·mol⁻¹) |

|---|---|---|

| (S)-α-CPMA | 2.056 × 10⁻³ | 61 |

| (R)-α-CPMA | 1.459 × 10⁻³ | 117 |

From a thermodynamic perspective, the spontaneity and stability of the complex are described by the change in Gibbs free energy (ΔG°), which is related to the changes in enthalpy (ΔH°) and entropy (ΔS°) by the van't Hoff equation. The enthalpy change (ΔH°) reflects the net change in bond energies during complexation. A negative ΔH° indicates an exothermic process, typically driven by the formation of favorable interactions such as van der Waals forces, electrostatic interactions, and hydrogen bonds between the host and guest. mdpi.comd-nb.infonih.gov The entropy change (ΔS°) relates to the change in the system's disorder. The release of ordered water molecules from the cyclodextrin cavity and from the surface of the guest molecule upon complexation (a key aspect of the hydrophobic effect) leads to a positive ΔS°, which can be a major driving force for the inclusion process. d-nb.info

Thermodynamic studies of the complex between HE-β-CD and the drug dacarbazine found that the complexation process was exothermic (negative ΔH°) and that its spontaneity increased with temperature. mdpi.com The table below presents the calculated thermodynamic parameters for this complex at various temperatures.

| Temperature (K) | Enthalpy (ΔH) (kJ/mol) | Gibbs Free Energy (ΔG) (kJ/mol) |

|---|---|---|

| 293.15 | -28.71 | -21.36 |

| 298.15 | -28.71 | -21.61 |

| 303.15 | -28.71 | -21.86 |

| 308.15 | -28.71 | -22.11 |

| 313.15 | -28.71 | -22.36 |

The dynamic nature of these interactions also extends to the conformational flexibility of the host and guest. chemrxiv.org The HE-β-CD molecule is not perfectly rigid, and its hydroxyethyl (B10761427) groups can create additional interaction points, potentially influencing the stability and orientation of the guest within the cavity. mdpi.com Computational modeling suggests that for cyclodextrin complexes, it is often necessary to consider multiple possible binding modes and orientations rather than a single, static pose, as the guest can diffuse and reorient within the host's cavity. chemrxiv.org This dynamic behavior, governed by a delicate balance of kinetic and thermodynamic factors, is fundamental to the function of Hydroxyethyl-β-cyclodextrin as a molecular encapsulant.

Advanced Research Applications of Hydroxyethyl |a| Cyclodextrin

Applications in Advanced Delivery Systems Research